(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromopyridine moiety linked to a piperazine ring, which is further substituted with a cyclopropyl group and a hydroxyethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group at the 5-position. Subsequent steps may include the formation of the piperazine ring and the introduction of the cyclopropyl and hydroxyethyl groups. Common reagents and conditions used in these reactions include brominating agents, cyclopropylating reagents, and hydroxyethylating agents under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the bromo group to a more oxidized state.
Reduction: : Reduction of the bromo group or other functional groups.
Substitution: : Replacement of the bromo group with other substituents.
Coupling Reactions: : Formation of carbon-carbon or carbon-nitrogen bonds through coupling reactions.
Common Reagents and Conditions
Reagents commonly used in these reactions include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄, NaBH₄), and coupling reagents (e.g., palladium catalysts for Suzuki-Miyaura coupling). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as various substituted analogs resulting from substitution and coupling reactions.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its biological activity, including potential interactions with biological targets.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may engage in binding interactions with enzymes or receptors, while the piperazine ring and substituents contribute to its overall biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone: : Similar structure but with a methyl group instead of the cyclopropyl group.
5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine: : Contains a pyrimidine ring instead of a pyridine ring.
5-bromo-2-(pyrrolidin-1-yl)pyridine: : Features a pyrrolidine ring instead of a piperazine ring.
These comparisons highlight the uniqueness of (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2/c16-13-7-12(8-17-9-13)15(21)19-5-3-18(4-6-19)10-14(20)11-1-2-11/h7-9,11,14,20H,1-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXPZLZXULDSTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.